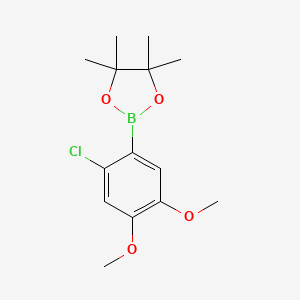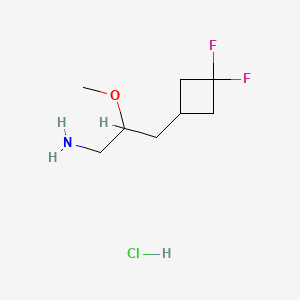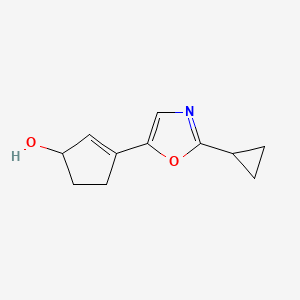
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol is an organic compound that features a cyclopropyl group, an oxazole ring, and a cyclopentenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products.
化学反応の分析
Types of Reactions
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, oxazolines, and substituted oxazoles.
科学的研究の応用
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, leading to more pronounced biological effects .
類似化合物との比較
Similar Compounds
3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid: This compound shares the oxazole and cyclopropyl groups but differs in the presence of a propanoic acid moiety.
(3-Cyclopropyl-1,2-oxazol-5-yl)methanol: Similar in structure but contains a methanol group instead of a cyclopentenol moiety.
Uniqueness
3-(2-Cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol is unique due to the presence of the cyclopentenol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
2141234-98-0 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
3-(2-cyclopropyl-1,3-oxazol-5-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H13NO2/c13-9-4-3-8(5-9)10-6-12-11(14-10)7-1-2-7/h5-7,9,13H,1-4H2 |
InChIキー |
IHRCKDHAYDYTOC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC=C(O2)C3=CC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


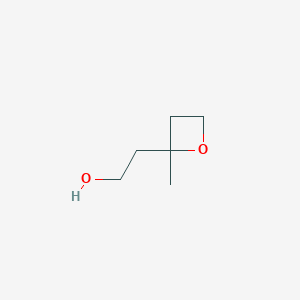
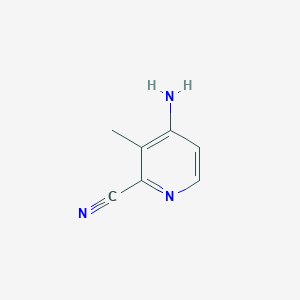
![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
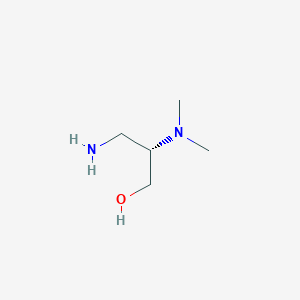
![(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13455775.png)
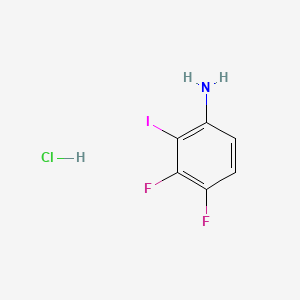
![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)
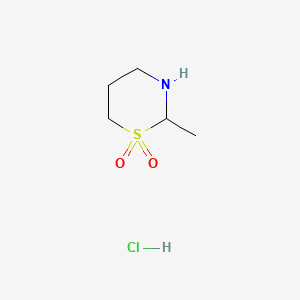
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
